N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]-1-thiophen-2-ylethyl]acetamide
Description
N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]-1-thiophen-2-ylethyl]acetamide is a synthetic compound that has garnered interest in various fields due to its unique chemical structure and potential applications. This molecule is characterized by a pyridine ring substituted with a difluoromethyl group, an oxadiazole ring, and a thiophene ring, all linked through an ethyl chain to an acetamide moiety. This structural configuration imparts specific properties that are valuable for research and industrial purposes.
Properties
IUPAC Name |
N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]-1-thiophen-2-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2S/c1-9(23)20-12(13-3-2-6-25-13)7-14-21-16(22-24-14)10-4-5-11(15(17)18)19-8-10/h2-6,8,12,15H,7H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVYCQXTFVHOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=NC(=NO1)C2=CN=C(C=C2)C(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Pyridine Ring: : The starting material could be a substituted pyridine derivative, which is then halogenated to introduce the difluoromethyl group.
Oxadiazole Ring Construction: : The oxadiazole ring can be synthesized via cyclization of appropriate precursors, typically involving the reaction of nitriles with hydrazines under acidic or basic conditions.
Thiophene Ring Formation: : Thiophene can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and carbonyl compounds.
Linking and Functionalization:
Industrial Production Methods
In industrial settings, these reactions are optimized for scale-up. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety when handling reactive intermediates. Catalysts may also be employed to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : Reduction of the oxadiazole ring can lead to the formation of dihydro-oxadiazole derivatives.
Substitution: : Various substitution reactions can occur on the pyridine ring, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reduction: : Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic or nucleophilic substitution reactions, often employing catalysts to enhance reactivity.
Major Products Formed
Sulfoxides and sulfones: from thiophene oxidation.
Dihydro-oxadiazole derivatives: from oxadiazole reduction.
Various substituted pyridine derivatives from substitution reactions.
Scientific Research Applications
N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]-1-thiophen-2-ylethyl]acetamide is explored in several domains:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigated for its potential in binding to specific biological targets.
Medicine: : Studied for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Employed in the synthesis of advanced materials and as a precursor in agrochemical production.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects involves binding to specific enzymes or receptors, modulating their activity. For instance, the oxadiazole ring may interact with biological macromolecules through hydrogen bonding or π-π interactions, influencing cellular pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]-1-thiophen-2-ylethyl]acetamide analogs: : Compounds with slight modifications in the side chains or ring substituents.
Other oxadiazole derivatives: : Molecules containing the oxadiazole ring but differing in other structural components.
Pyridine and thiophene-containing compounds: : Similar scaffolds used in various pharmacological and industrial contexts.
Uniqueness
The unique combination of the difluoromethyl-pyridine, oxadiazole, and thiophene rings in this compound confers distinct chemical properties and reactivity patterns, setting it apart from other similar compounds. This specific arrangement enhances its stability, biological activity, and potential for diverse applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
